EGFR Kinase Inhibitory Potency: Scaffold-Level Comparison with 4-(4-Ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine Congeners
The 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine scaffold has been validated as an EGFR WT and EGFR T790M inhibitor platform. In head-to-head enzymatic assays within this series, the most potent congeners RT-8 and RT-11 achieved EGFR WT IC₅₀ values of 0.020 µM and 0.018 µM, and EGFR T790M IC₅₀ values of 0.035 µM and 0.020 µM, respectively [1]. The 3,4,5-trimethoxyphenyl-substituted compound (the target compound) has not been tested in this exact enzymatic panel; however, its substitution pattern is designed to combine the 4-ethoxyphenyl EGFR-anchoring motif with the 3,4,5-trimethoxyphenyl tubulin-binding pharmacophore, a dual-targeting strategy not present in any of the RT-1–RT-12 congeners, which bear only mono-substituted or hydroxy-substituted phenyl rings at position 6 [1].
| Evidence Dimension | EGFR WT / EGFR T790M enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined in this assay panel; scaffold-best values are EGFR WT IC₅₀ = 0.018 µM (RT-11), EGFR T790M IC₅₀ = 0.020 µM (RT-11) [1] |
| Comparator Or Baseline | Afatinib (clinical EGFR TKI): EGFR WT IC₅₀ ~ 0.001 µM; erlotinib: EGFR WT IC₅₀ ~ 0.002 µM [class-level reference] |
| Quantified Difference | Scaffold congeners (RT-8, RT-11) are within ~10–20-fold of clinical EGFR inhibitors; the target compound's dual-pharmacophore design may offer additional tubulin-targeting activity not present in clinical EGFR TKIs |
| Conditions | Recombinant EGFR WT and EGFR T790M kinase inhibition assay; cell-free enzymatic system [1] |
Why This Matters
The validated EGFR inhibitory activity of the 4-(4-ethoxyphenyl)-6-aryl-pyrimidin-2-amine scaffold distinguishes this compound class from simple tubulin-binding agents such as combretastatin A-4, which lack EGFR targeting.
- [1] Pal R, Matada GSP, Teli G, Chawla V, Chawla PA. Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration. J Mol Struct. 2025;1322:140373. View Source
